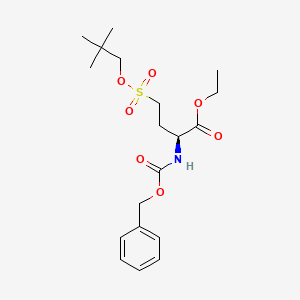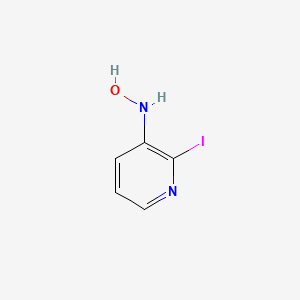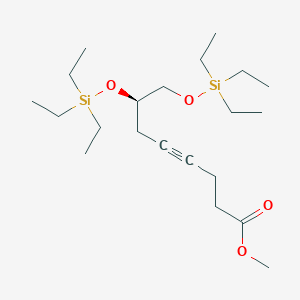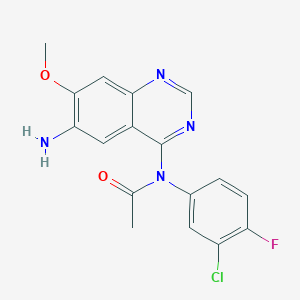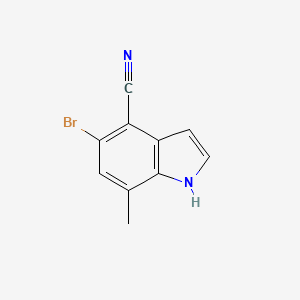
5-Bromo-7-methyl-1H-indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methyl-1H-indole-4-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carbonitrile group at the 4th position of the indole ring. It is a white crystalline solid that is sensitive to light and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination Reaction: One common method involves the bromination of 7-methyl-1H-indole.
Carbonitrile Introduction: The carbonitrile group can be introduced through a reaction involving a suitable nitrile precursor.
Industrial Production Methods: Industrial production of 5-Bromo-7-methyl-1H-indole-4-carbonitrile typically involves large-scale bromination and nitrile introduction reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-1H-indole-4-carbonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-7-methyl-1H-indole-4-carbonitrile or 5-thio-7-methyl-1H-indole-4-carbonitrile.
Oxidation Products: Oxidation can yield compounds such as 5-bromo-7-methyl-1H-indole-4-carboxylic acid.
Reduction Products: Reduction can lead to the formation of 5-bromo-7-methyl-1H-indole-4-methanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Bromo-7-methyl-1H-indole-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer Research: Indole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with various biological targets.
Antiviral and Antimicrobial Studies: The compound is also investigated for its antiviral and antimicrobial properties.
Industry:
Organic Light-Emitting Diodes (OLEDs): It serves as a precursor for materials used in OLEDs, which are essential components in modern display technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1H-indole-4-carbonitrile is primarily based on its ability to interact with specific molecular targets in biological systems. The bromine and carbonitrile groups enhance its binding affinity to various enzymes and receptors, leading to modulation of biological pathways . For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation .
Comparison with Similar Compounds
5-Bromo-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-1H-indole-4-carbonitrile: Similar structure but lacks the bromine atom at the 5th position.
5-Fluoro-7-methyl-1H-indole-4-carbonitrile: Similar structure but has a fluorine atom instead of bromine at the 5th position.
Uniqueness:
Enhanced Reactivity: The presence of both bromine and carbonitrile groups in 5-Bromo-7-methyl-1H-indole-4-carbonitrile enhances its reactivity and binding affinity compared to similar compounds.
Versatility in Synthesis: Its unique structure allows for versatile synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
5-bromo-7-methyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c1-6-4-9(11)8(5-12)7-2-3-13-10(6)7/h2-4,13H,1H3 |
InChI Key |
MROQSXKNQBAPAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


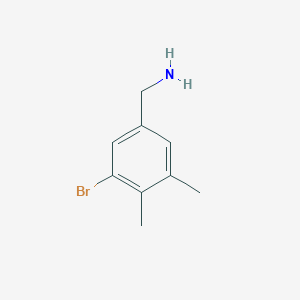
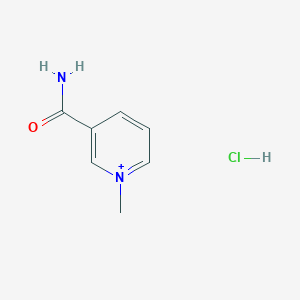

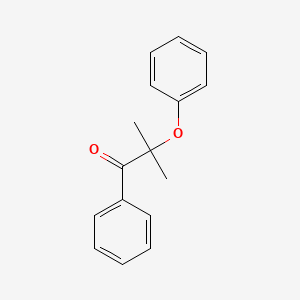

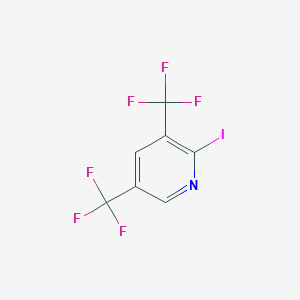
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
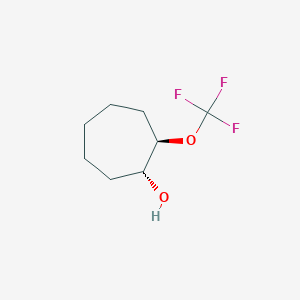
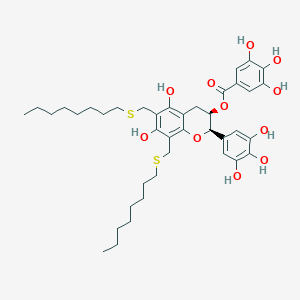
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
